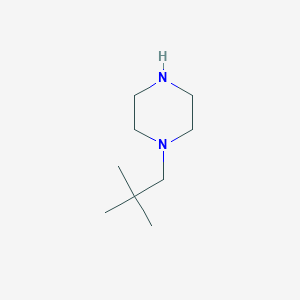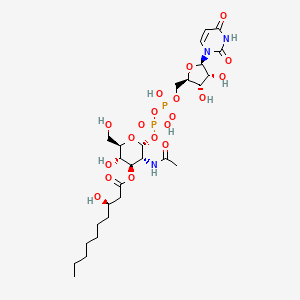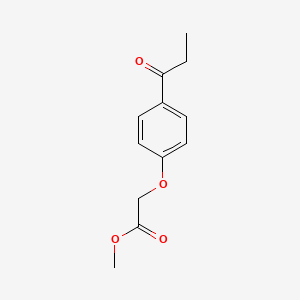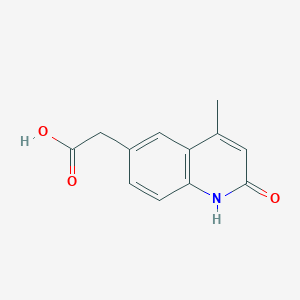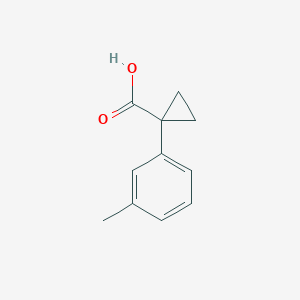
1-(3-Methylphenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular weight of 176.22 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cyclopropane carboxylic acids can participate in various reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with aryl bromides or triflates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found.Applications De Recherche Scientifique
Lewis Acid-Catalyzed Ring-Opening
- Lifchits and Charette (2008) described a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction maintains the enantiomeric purity and is significant for the enantioselective synthesis of inhibitors like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Inhibition of Apple ACC Oxidase
- Research by Dourtoglou and Koussissi (2000) found that compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, which are structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), inhibit the ethylene production in fruits. This study highlights the potential of cyclopropane derivatives in agricultural applications (Dourtoglou & Koussissi, 2000).
Alzheimer's Disease Research
- A study by Imbimbo et al. (2009) explored the effects of a γ-secretase modulator, derived from cyclopropanecarboxylic acid, on Alzheimer’s disease. It showed that this compound could attenuate brain β-amyloid pathology and learning deficits in mice models, suggesting potential therapeutic applications for neurodegenerative diseases (Imbimbo et al., 2009).
One-Electron Oxidation Studies
- Bietti and Capone (2008) conducted a kinetic study on the one-electron oxidation of cyclopropanecarboxylic acid derivatives. Their research provides valuable insights into the reactivity and stability of these compounds, which can be important in various chemical synthesis processes (Bietti & Capone, 2008).
Synthesis of Thiourea Derivatives
- Tian et al. (2009) reported the synthesis of new N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas using cyclopropanecarboxylic acid as a leading compound. Some of these compounds showed significant herbicidal and fungicidal activities, suggesting their potential in agricultural chemistry (Tian, Song, Wang, & Liu, 2009).
Propriétés
IUPAC Name |
1-(3-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVWKLPXGCGYOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254629 |
Source


|
| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886366-16-1 |
Source


|
| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

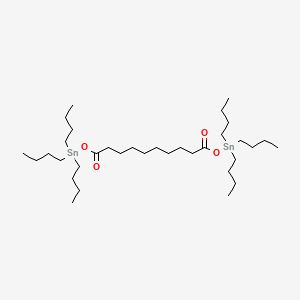

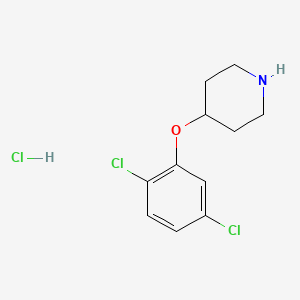


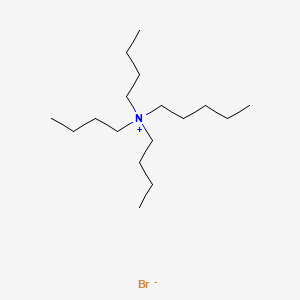
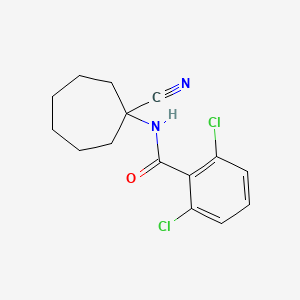

![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)
